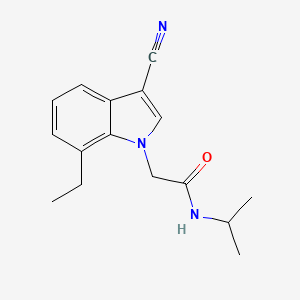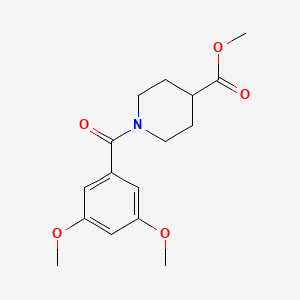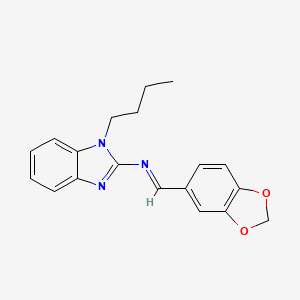
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This molecule has been shown to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Mechanism of Action
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is able to disrupt the activity of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth, induction of cell death, and disruption of gene expression. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its specificity for BRD4, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
Future Directions
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent analogs of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide that may be more effective in treating cancer. Another potential direction is the investigation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide's anti-tumor activity and to identify potential biomarkers that may be used to predict patient response to treatment.
Synthesis Methods
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 7-ethyl-1H-indole-3-carboxylic acid with isopropylamine, followed by the addition of cyanogen bromide to form the cyano derivative. The final step involves the reaction of the cyano derivative with isopropylacetamide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide.
Scientific Research Applications
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been the subject of several scientific studies, with researchers investigating its potential as a cancer treatment. In one study, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Another study found that 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was able to induce cell death in cancer cells, suggesting that it may be an effective treatment for certain types of cancer.
properties
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-12-6-5-7-14-13(8-17)9-19(16(12)14)10-15(20)18-11(2)3/h5-7,9,11H,4,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPUCMDWPBQXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

